molecular formula C20H23N3O4S B2962577 N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide CAS No. 954000-53-4

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2962577
CAS No.: 954000-53-4
M. Wt: 401.48
InChI Key: MVIPRXALHFXWNV-UHFFFAOYSA-N
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Description

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound with a molecular formula of C21H25N3O4S This compound is characterized by the presence of a tetrahydroquinoline ring, a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the sulfamoyl group: This step involves the reaction of the tetrahydroquinoline intermediate with a sulfonamide reagent under basic conditions.

    Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-5-yl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the substituents on the tetrahydroquinoline ring can significantly influence the compound’s properties and interactions with molecular targets.

Properties

IUPAC Name

N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-20(25)23-12-4-5-15-13-17(8-11-19(15)23)22-28(26,27)18-9-6-16(7-10-18)21-14(2)24/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIPRXALHFXWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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